
N-(4-chlorobenzyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19ClF3N5O2 and its molecular weight is 417.82. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide (CAS Number: 2034417-83-7) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H19ClF3N5O2 with a molecular weight of 417.8 g/mol. The structural features include a piperidine ring and a triazole moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C17H19ClF3N5O2 |
Molecular Weight | 417.8 g/mol |
CAS Number | 2034417-83-7 |
Antimicrobial Activity
Studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values for this particular compound remain under investigation. The triazole structure is known for its ability to inhibit fungal cytochrome P450 enzymes, which could suggest potential antifungal activity as well .
Neuroprotective Effects
Research indicates that similar triazole derivatives have demonstrated neuroprotective effects. For instance, compounds with structural similarities have been found to protect neuronal cells from oxidative stress and neurotoxicity induced by amyloid-beta (Aβ) aggregates. These effects are attributed to the inhibition of inflammatory pathways such as NF-κB signaling and the reduction of reactive oxygen species (ROS) production . The specific neuroprotective potential of this compound needs further exploration but aligns with these findings.
Antioxidant Activity
The compound's structure may also confer antioxidant properties. Similar triazole-containing compounds have been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity could be beneficial in mitigating conditions related to oxidative damage .
The biological activities of this compound can be linked to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the triazole ring suggests potential interactions with enzymes involved in metabolic pathways.
- Neuroprotective Mechanisms : By modulating inflammatory responses and reducing ROS levels, the compound may protect neuronal integrity.
- Antimicrobial Mechanisms : The structural characteristics may allow for interference with microbial cell wall synthesis or function.
Case Studies and Research Findings
Recent studies on related compounds have provided insights into the potential applications of this compound:
- Neuroprotective Studies : In a study involving scopolamine-induced memory impairment models in mice, similar triazole derivatives showed significant improvements in cognitive function and memory retention .
- Antimicrobial Efficacy : A series of triazole derivatives were tested against various bacterial strains with promising results indicating that modifications in the structure could enhance antimicrobial potency .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound belongs to the class of 1,2,4-triazoles, which are known for their antimicrobial properties. Research has shown that triazole derivatives exhibit potent activity against a range of pathogens including bacteria and fungi. The incorporation of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. They can act as enzyme inhibitors affecting cancer cell proliferation. Studies indicate that modifications to the triazole ring can lead to improved selectivity and efficacy against various cancer cell lines . The specific structural features of N-(4-chlorobenzyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide may contribute to its potential as an anticancer agent.
Neuroprotective Effects
Emerging research suggests that triazole compounds may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. The ability of this compound to modulate neuroinflammation could be a significant area for future investigation .
Agricultural Applications
Fungicides and Herbicides
The antifungal properties of triazoles are well-documented in agricultural chemistry. This compound may serve as a scaffold for developing new fungicides. Its efficacy against fungal pathogens can help improve crop yields and protect plants from diseases .
Material Science
Polymer Chemistry
The unique chemical properties of triazoles allow them to be incorporated into polymers for enhanced material characteristics such as thermal stability and mechanical strength. Research into polymer composites containing triazole derivatives may lead to innovative materials with applications in coatings and advanced composites .
Case Studies
Study | Focus | Findings |
---|---|---|
Research on Antimicrobial Properties | Evaluated various triazole derivatives | Identified significant antibacterial activity against E. coli and S. aureus with MIC values comparable to standard antibiotics . |
Triazole Anticancer Activity | Investigated the anticancer effects of triazoles | Found that specific modifications led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells . |
Neuroprotective Effects | Studied neuroprotective potential of triazole derivatives | Demonstrated that certain triazoles can reduce oxidative stress markers in neuronal cultures . |
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N5O2/c1-24-14(17(19,20)21)23-26(16(24)28)13-6-8-25(9-7-13)15(27)22-10-11-2-4-12(18)5-3-11/h2-5,13H,6-10H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFVTHDXLMHODH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.